![molecular formula C19H11F4N5O2 B2551233 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide CAS No. 919844-57-8](/img/structure/B2551233.png)
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H11F4N5O2 and its molecular weight is 417.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzymatic inhibition applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H14F4N5O2 with a molecular weight of 363.34 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenyl group and a trifluoromethylbenzamide moiety.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₄F₄N₅O₂ |
Molecular Weight | 363.34 g/mol |
CAS Number | 919844-87-4 |
Chemical Structure (SMILES) | O=C(Cc1ccccc1)Nn1cnc2c(cnn2-c2ccc(F)cc2)c1=O |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK activity, it can induce cell cycle arrest and promote apoptosis in cancer cells .
Biological Activities
Anticancer Activity
Numerous studies have reported the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant growth inhibition against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) . The compound's ability to inhibit CDK activity positions it as a promising candidate for targeted cancer therapies.
Enzymatic Inhibition
Beyond anticancer properties, this compound has been evaluated for its enzymatic inhibition capabilities. It has shown potential as an inhibitor of various kinases involved in signaling pathways that regulate cell proliferation and survival . The structural features of the compound facilitate binding to the ATP-binding site of these kinases.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidines:
- Antitumor Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent antitumor activity .
- Kinase Inhibition : Another investigation reported that compounds similar to this compound effectively inhibited CDK2 and CDK9 with IC50 values ranging from 50 to 200 nM .
- Selectivity and Toxicity : Comparative studies have shown that while these compounds are effective against cancer cells, they exhibit lower toxicity towards normal cells, highlighting their selectivity .
科学研究应用
Anticancer Activity
One of the primary areas of research surrounding this compound is its anticancer properties. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit various kinases involved in cancer cell proliferation. Specifically, N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide has been studied for its ability to inhibit:
- Polo-like kinase 1 (Plk1) : This kinase is critical for cell cycle progression and is often overexpressed in cancer cells. Inhibition of Plk1 can disrupt mitotic processes, leading to apoptosis in cancer cells.
- Cyclin-dependent kinases (CDKs) : These are essential regulators of the cell cycle. Research indicates that modifications to the compound can enhance its selectivity and potency against specific CDKs.
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of various enzymes involved in cellular signaling pathways:
- Phosphodiesterases (PDEs) : By inhibiting PDEs, the compound may increase levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in signal transduction and cellular responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:
- Substituents on the benzamide moiety can significantly influence binding affinity and selectivity towards target enzymes.
- The presence of fluorine atoms enhances metabolic stability and improves interactions with biological targets.
Case Studies
Several studies highlight the biological activity of this compound:
- Inhibition of Plk1 : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited Plk1 with IC50 values in the low nanomolar range, supporting their potential as cancer therapeutics.
- PDE Inhibition : Research focused on synthesizing derivatives with improved potency against PDEs showed that certain modifications resulted in compounds with enhanced selectivity and reduced cytotoxicity.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N5O2/c20-13-5-7-14(8-6-13)28-16-15(9-25-28)18(30)27(10-24-16)26-17(29)11-1-3-12(4-2-11)19(21,22)23/h1-10H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUBJXBYHUNKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。